molecular formula C15H15ClO3S2 B2809372 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-57-7

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No.: B2809372
CAS No.: 338409-57-7
M. Wt: 342.85
InChI Key: SZEOPYOLYVTVEG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound characterized by the presence of both chlorophenyl and phenylsulfonyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves the reaction of 4-chlorothiophenol with phenylsulfonyl chloride in the presence of a base, followed by the addition of a propanol derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol
  • 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol
  • 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Uniqueness: 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(4-chlorophenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOPYOLYVTVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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